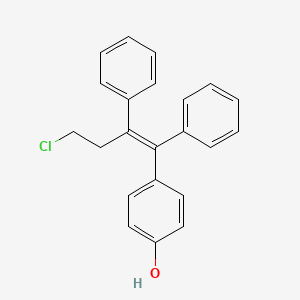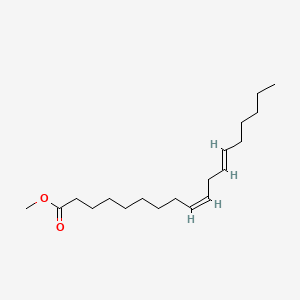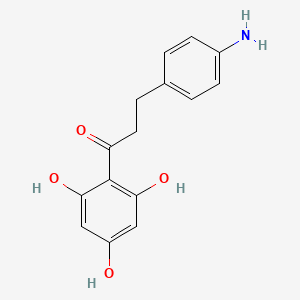
コルトソンナトリウムスクシネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone Sodium Succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressant properties. This compound is particularly effective in treating severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
科学的研究の応用
Cortisone Sodium Succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research for treating various inflammatory and autoimmune conditions.
Industry: Employed in the formulation of pharmaceutical products, particularly for injectable and topical applications .
作用機序
Target of Action
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a glucocorticoid . Its primary targets are cells in the immune system and various tissues in the body. It binds to the glucocorticoid receptor, which is present in almost every cell in the body . This receptor-ligand complex then enters the cell nucleus and binds to DNA, influencing gene transcription .
Mode of Action
Upon binding to its target, Cortisone Sodium Succinate mediates changes in gene expression that lead to multiple downstream effects over hours to days . It decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors, while promoting anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
Cortisone Sodium Succinate affects several biochemical pathways. It disrupts the TCA cycle at the level of succinate dehydrogenase (SDHB), leading to succinate accumulation . This impairs oxidative phosphorylation and leads to reduced steroidogenesis . It also modulates the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF .
Pharmacokinetics
The pharmacokinetics of Cortisone Sodium Succinate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly water-soluble, allowing for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of the drug are required rapidly .
Result of Action
The molecular and cellular effects of Cortisone Sodium Succinate’s action are vast. It provides an anti-inflammatory effect at lower doses, while higher doses are immunosuppressive . High doses of the drug for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels . This wide range of effects allows it to be used in the treatment of a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of Cortisone Sodium Succinate can be influenced by various environmental factors. For instance, the presence of inflammation can trigger profound metabolic changes in steroidogenic adrenocortical cells, perturbing the TCA cycle and leading to succinate accumulation . This can impair oxidative phosphorylation and reduce steroidogenesis . Therefore, the physiological and pathological state of the body can significantly impact the drug’s action.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cortisone Sodium Succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:
Mixing acetone and cortisone succinate: Acetone is used as a solvent to dissolve cortisone succinate.
Neutralization reaction: The mixture is then reacted with sodium bicarbonate and phosphate in purified water at a controlled temperature to neutralize the solution.
Filtration and concentration: The reaction solution is filtered, and the filtrate is concentrated under vacuum.
Decolorization and sterilization: Activated carbon is added to decolorize the solution, which is then filtered and sterilized.
Drying and packaging: The final product is obtained by spray or freeze-drying and then packaged.
Industrial Production Methods: Industrial production of Cortisone Sodium Succinate follows similar steps but on a larger scale. The process ensures high product purity and yield, with mild reaction conditions and high reaction speed .
化学反応の分析
Types of Reactions: Cortisone Sodium Succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, cortisone.
Substitution: It can undergo substitution reactions, particularly at the succinate ester group.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation products: Various oxidized metabolites.
Reduction products: Cortisone.
Substitution products: Derivatives with substituted succinate ester groups
類似化合物との比較
Hydrocortisone Sodium Succinate: Similar in structure and function, used interchangeably in some clinical settings.
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: A more potent glucocorticoid with longer duration of action.
Uniqueness: Cortisone Sodium Succinate is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for injectable formulations. It also has a balanced profile of glucocorticoid and mineralocorticoid activities, making it suitable for a wide range of therapeutic applications .
特性
CAS番号 |
7415-42-1 |
|---|---|
分子式 |
C₂₅H₃₁NaO₈ |
分子量 |
482.5 |
同義語 |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
製品の起源 |
United States |
Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?
A1: Yes, the research indicates that Hydrocortisone Sodium Succinate exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.
Q2: Does the presence of Hydrocortisone Sodium Succinate impact the stability of Mitomycin C in solution?
A2: The study found that Hydrocortisone Sodium Succinate did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrocortisone Sodium Succinate []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





